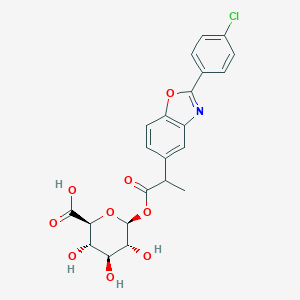

Benoxaprofen glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHXTOVNUBYPFK-OLHZERTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-42-8 | |

| Record name | Benoxaprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Benoxaprofen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of benoxaprofen (B1668000) glucuronide. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, undergoes hepatic metabolism to form an acyl glucuronide.[1] This reactive metabolite has been implicated in the adverse effects associated with the parent drug, making the availability of pure benoxaprofen glucuronide crucial for toxicological and mechanistic studies.[2][3]

This document outlines a representative chemical synthesis protocol based on established methods for acyl glucuronide formation, alongside detailed methodologies for the characterization of the resulting conjugate. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Chemical Synthesis of Benoxaprofen Glucuronide

The chemical synthesis of acyl glucuronides, such as benoxaprofen glucuronide, presents a significant challenge due to the lability of the acyl linkage. However, several methods have been successfully employed for the synthesis of similar NSAID glucuronides. The following protocol describes a plausible and effective approach utilizing a modified Mitsunobu reaction, a method proven effective for the synthesis of other acyl glucuronides like that of diclofenac (B195802).[4][5] An alternative efficient method involves the selective 1β-acylation of a protected glucuronic acid derivative.[6][7]

Proposed Synthesis Pathway: Modified Mitsunobu Reaction

The synthesis of benoxaprofen glucuronide can be envisioned as a two-step process: first, the coupling of benoxaprofen with a protected glucuronic acid derivative, followed by a deprotection step to yield the final product.

Caption: Proposed synthesis pathway for benoxaprofen glucuronide.

Experimental Protocol: Modified Mitsunobu Reaction

Materials and Reagents:

| Reagent | Supplier | Purity |

| Benoxaprofen | (e.g., Sigma-Aldrich) | >98% |

| Allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate | (e.g., Carbosynth) | >97% |

| Diisopropyl azodicarboxylate (DIAD) | (e.g., Sigma-Aldrich) | 98% |

| Triphenylphosphine (B44618) (PPh3) | (e.g., Sigma-Aldrich) | 99% |

| Tetrahydrofuran (THF), anhydrous | (e.g., Sigma-Aldrich) | >99% |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | (e.g., Sigma-Aldrich) | 99% |

| Morpholine (B109124) | (e.g., Sigma-Aldrich) | 99% |

| Ethyl acetate (B1210297) | (e.g., Fisher Scientific) | HPLC grade |

| Hexanes | (e.g., Fisher Scientific) | HPLC grade |

| Silica (B1680970) gel for column chromatography | (e.g., SiliCycle) | 60 Å, 40-63 µm |

Procedure:

-

Coupling Reaction:

-

To a solution of benoxaprofen (1.0 eq) and allyl 2,3,4-tri-O-acetyl-D-glucopyranuronate (1.2 eq) in anhydrous THF (10 mL/mmol of benoxaprofen) under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase).

-

-

Work-up and Purification of the Protected Conjugate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired protected benoxaprofen glucuronide and concentrate under reduced pressure to yield a solid or oil.

-

-

Deprotection:

-

Dissolve the purified protected conjugate (1.0 eq) in anhydrous THF.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and morpholine (5.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Final Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

-

Lyophilize the pure fractions to obtain benoxaprofen glucuronide as a white solid.

-

Characterization of Benoxaprofen Glucuronide

Thorough characterization is essential to confirm the structure and purity of the synthesized benoxaprofen glucuronide. The following techniques are critical for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of benoxaprofen glucuronide.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.

Experimental Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Outcome: A single major peak corresponding to benoxaprofen glucuronide, with purity typically >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized conjugate.

Experimental Protocol:

-

Instrument: Bruker Avance III 500 MHz or equivalent.

-

Solvent: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Acquisition of a standard proton spectrum.

-

¹³C NMR: Acquisition of a proton-decoupled carbon spectrum.

-

2D NMR: COSY and HSQC experiments can be performed to aid in proton and carbon assignments.

Expected Spectral Data:

| Protons/Carbons of Interest | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Anomeric Proton (H-1') | ~5.7-5.9 (d) | ~92-95 |

| Glucuronic Acid Protons | ~3.5-4.5 (m) | ~70-80 |

| Benoxaprofen Aromatic Protons | ~7.0-8.5 (m) | ~110-160 |

| Benoxaprofen Aliphatic Proton | ~3.8-4.0 (q) | ~45-50 |

| Benoxaprofen Methyl Protons | ~1.5-1.7 (d) | ~18-20 |

Note: These are predicted chemical shifts based on similar structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular formula of benoxaprofen glucuronide.

Experimental Protocol:

-

Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis: The accurate mass of the deprotonated molecule [M-H]⁻ is measured.

Expected Data:

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₁₈ClNO₉ |

| Exact Mass | 475.0671 |

| Observed [M-H]⁻ | ~474.0598 (within 5 ppm of calculated mass) |

| MS/MS Fragmentation | Characteristic fragments of the glucuronide moiety at m/z 175 and 113.[8] |

The synthesis and thorough characterization of benoxaprofen glucuronide are indispensable for advancing our understanding of the mechanisms underlying the toxicity of benoxaprofen and other carboxylic acid-containing drugs. The methodologies outlined in this guide provide a robust framework for obtaining high-purity benoxaprofen glucuronide for use in further biological and toxicological research.

References

- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of bile acid 24-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of Benoxaprofen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of benoxaprofen (B1668000) glucuronide, a crucial metabolite in the study of benoxaprofen's metabolism and toxicity. This document details the necessary protocols, quantitative data, and experimental workflows for the successful in vitro generation and purification of this acyl glucuronide.

Introduction

Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to severe adverse effects, including hepatotoxicity.[1] A major metabolic pathway for benoxaprofen is the formation of a reactive acyl glucuronide metabolite, benoxaprofen glucuronide.[2] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[1] The resulting acyl glucuronide is chemically unstable and can covalently bind to proteins, a mechanism believed to be associated with the observed toxicity.[2] The synthesis of benoxaprofen glucuronide is therefore essential for toxicological studies, for use as an analytical standard, and for investigating the mechanisms of its reactivity.

This guide outlines protocols for the enzymatic synthesis of benoxaprofen glucuronide using liver microsomes, followed by its purification and characterization.

Enzymatic Synthesis of Benoxaprofen Glucuronide

The synthesis of benoxaprofen glucuronide is achieved through an in vitro incubation of benoxaprofen with a source of UGT enzymes, typically liver microsomes, in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).

Experimental Protocol: Enzymatic Synthesis

This protocol is a synthesized methodology based on established procedures for the in vitro glucuronidation of carboxylic acids.

Materials:

-

Benoxaprofen

-

Liver microsomes (e.g., rat, human)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) or Triton X-100 (optional, for activating microsomes)

-

Saccharic acid 1,4-lactone (optional, β-glucuronidase inhibitor)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, HPLC grade

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of benoxaprofen in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a Tris-HCl buffer (100 mM, pH 7.4) containing MgCl₂ (4 mM).

-

-

Microsomal Activation (optional but recommended):

-

Pre-incubate the liver microsomes with a low concentration of a detergent like alamethicin or Triton X-100 (e.g., 50 µg/mL alamethicin) on ice for 15-30 minutes to disrupt the microsomal membrane and expose the UGT active sites.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Tris-HCl buffer (pH 7.4) with MgCl₂.

-

Activated liver microsomes (final protein concentration typically 0.5-2 mg/mL).

-

Saccharic acid 1,4-lactone (optional, to prevent hydrolysis of the formed glucuronide by any contaminating β-glucuronidases).

-

Benoxaprofen solution (final concentration can be varied, e.g., 10-1000 µM).

-

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).

-

Incubate at 37°C for a specified time (e.g., 30-120 minutes). The optimal incubation time should be determined experimentally to maximize yield while minimizing degradation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for Analysis and Purification:

-

Carefully collect the supernatant, which contains benoxaprofen glucuronide, unreacted benoxaprofen, and other components of the reaction mixture.

-

The supernatant can be directly injected for analytical HPLC or concentrated under a stream of nitrogen before preparative HPLC.

-

Note on a Potential Artifact: Liver subcellular fractions are often stabilized with glycerol (B35011). During the synthesis and subsequent work-up (especially evaporation), benoxaprofen acyl glucuronide can undergo transesterification with glycerol to form a glycerol ester of benoxaprofen.[3] It is crucial to be aware of this potential artifact during analysis.[3]

Purification of Benoxaprofen Glucuronide

Purification of the synthesized benoxaprofen glucuronide is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Columns:

-

A preparative HPLC system equipped with a UV detector and fraction collector.

-

A reverse-phase C18 column suitable for preparative separations (e.g., dimensions of 10 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject the concentrated supernatant from the enzymatic synthesis reaction.

-

Gradient Elution: Elute the compounds using a linear gradient. A typical gradient might be:

-

5-60% B over 30 minutes.

-

Hold at 60% B for 5 minutes.

-

Return to initial conditions and re-equilibrate. The gradient should be optimized to achieve good separation between benoxaprofen glucuronide and the parent drug, benoxaprofen. Benoxaprofen glucuronide, being more polar, will elute earlier than benoxaprofen.

-

-

Fraction Collection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 313 nm) and collect the fractions corresponding to the benoxaprofen glucuronide peak.

-

Purity Analysis and Confirmation:

-

Analyze the collected fractions by analytical HPLC-UV to assess purity.

-

Confirm the identity of the purified compound using mass spectrometry (MS). The expected mass for benoxaprofen glucuronide (C₂₂H₂₀ClNO₉) is approximately 477.08 g/mol .

-

-

Solvent Removal: Lyophilize or evaporate the solvent from the pure fractions to obtain the purified benoxaprofen glucuronide.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic formation of benoxaprofen glucuronide.

Table 1: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Rat Liver Microsomes

| Parameter | Value | Reference |

| KM | Not significantly altered by inducers | [4] |

| Vmax | Increased with 1,7-phenanthroline (B34526) induction | [4] |

Table 2: Time-Dependent Formation of Benoxaprofen Glucuronide in Sandwich-Cultured Rat Hepatocytes

| Incubation Time (h) | Benoxaprofen Glucuronide (nmol/mg protein) | Reference |

| 0.5 | ~0.5 | [4] |

| 1 | ~1.0 | [4] |

| 2 | ~1.8 | [4] |

| 4 | ~2.5 | [4] |

| 6 | ~3.0 | [4] |

| 12 | ~4.0 | [4] |

| 24 | ~4.5 | [4] |

| (Data are approximate values estimated from graphical representations in the cited literature) |

Table 3: Stability of Acyl Glucuronides

| Compound | Stability Consideration | Reference |

| Acyl Glucuronides (general) | Prone to hydrolysis and pH-dependent intramolecular acyl migration.[5] | [5] |

| Benoxaprofen Glucuronide | Unstable at physiological pH, leading to hydrolysis and acyl migration.[2] | [2] |

| Acyl Glucuronides (general) | Acidic conditions (e.g., addition of formic acid) can improve stability during sample handling and analysis. | [3] |

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic synthesis of benoxaprofen glucuronide.

Caption: Workflow for the enzymatic synthesis and purification of benoxaprofen glucuronide.

References

- 1. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Benoxaprofen Glucuronide: A Technical Guide to pH and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity concerns, undergoes extensive metabolism to form benoxaprofen acyl glucuronide.[1][2] This metabolite is not an inert excretion product; like many acyl glucuronides, it is a reactive electrophile capable of undergoing spontaneous degradation and covalent binding to proteins.[1][3][4] This reactivity is implicated in the adverse effects associated with some carboxylic acid-containing drugs. Understanding the stability of benoxaprofen glucuronide under various physiological and experimental conditions is therefore crucial for assessing its potential toxicological profile.

This technical guide provides a comprehensive overview of the factors influencing the stability of benoxaprofen glucuronide, with a focus on pH and temperature. It outlines detailed experimental protocols for assessing stability, presents a framework for quantitative data analysis, and visualizes the key chemical pathways and experimental workflows.

Core Concepts in Acyl Glucuronide Stability

The stability of an acyl glucuronide like that of benoxaprofen is primarily dictated by two competing degradation pathways:

-

Hydrolysis: The cleavage of the ester linkage between benoxaprofen and the glucuronic acid moiety, resulting in the release of the parent drug. This reaction is catalyzed by both acidic and basic conditions.

-

Acyl Migration: An intramolecular rearrangement where the benoxaprofen acyl group migrates from the C-1 hydroxyl group of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups. This process is pH-dependent and is generally favored under neutral to slightly alkaline conditions. The resulting positional isomers are typically more stable than the parent 1-O-acyl glucuronide but can still be reactive.

The overall degradation rate of an acyl glucuronide is a composite of the rates of these two pathways, both of which are significantly influenced by pH and temperature.

Quantitative Data on Benoxaprofen Glucuronide Stability

Disclaimer: The following data is illustrative and intended to represent the expected trends in benoxaprofen glucuronide stability. Actual experimental values may vary.

| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Predominant Pathway |

| 3.0 | 25 | > 48 | < 0.014 | Slow Hydrolysis |

| 3.0 | 37 | ~ 24 | ~ 0.029 | Hydrolysis |

| 5.0 | 25 | ~ 36 | ~ 0.019 | Slow Hydrolysis |

| 5.0 | 37 | ~ 18 | ~ 0.039 | Hydrolysis |

| 7.4 | 4 | > 72 | < 0.01 | Minimal Degradation |

| 7.4 | 25 | ~ 8 | ~ 0.087 | Acyl Migration |

| 7.4 | 37 | ~ 2.5 | ~ 0.277 | Acyl Migration |

| 9.0 | 25 | ~ 1 | ~ 0.693 | Hydrolysis |

| 9.0 | 37 | < 0.5 | > 1.386 | Rapid Hydrolysis |

Note: The degradation of acyl glucuronides typically follows first-order kinetics. The half-life (t½) can be calculated from the degradation rate constant (k) using the formula: t½ = 0.693 / k.

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately assessing the stability of benoxaprofen glucuronide. The following sections outline the necessary methodologies.

Materials and Reagents

-

Benoxaprofen glucuronide (synthesized or isolated)

-

Buffer solutions of various pH (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Internal standard for HPLC analysis (e.g., a structurally similar and stable compound)

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

-

pH meter

Stability Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of benoxaprofen glucuronide in a suitable solvent (e.g., a small amount of acetonitrile in buffer at a slightly acidic pH where the compound is more stable).

-

Incubation:

-

Aliquots of the stock solution are added to pre-warmed buffer solutions of different pH values (e.g., 3.0, 5.0, 7.4, 9.0) in sealed vials to achieve the desired final concentration (e.g., 10 µM).

-

Incubate the vials at different constant temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This stops further degradation and precipitates any proteins if present.

-

Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate benoxaprofen glucuronide from its parent drug (benoxaprofen) and any potential degradation products or isomers.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a suitable wavelength for benoxaprofen and its glucuronide, or fluorescence detection for enhanced sensitivity.[4]

-

Injection Volume: 10-20 µL.

-

-

-

Data Analysis:

-

Quantify the peak area of benoxaprofen glucuronide at each time point relative to the internal standard.

-

Plot the natural logarithm of the remaining concentration of benoxaprofen glucuronide versus time.

-

The degradation rate constant (k) is the negative of the slope of the linear regression line.

-

Calculate the half-life (t½) using the formula t½ = 0.693 / k.

-

Visualizations

Degradation Pathway of Benoxaprofen Glucuronide

Caption: Degradation of Benoxaprofen Acyl Glucuronide.

Experimental Workflow for Stability Assessment

Caption: Workflow for Benoxaprofen Glucuronide Stability.

Conclusion

The stability of benoxaprofen glucuronide is a critical parameter in understanding its pharmacokinetic and toxicological properties. This technical guide has outlined the key factors influencing its degradation, namely pH and temperature, and provided a detailed framework for its experimental evaluation. While specific quantitative data for benoxaprofen glucuronide remains elusive in the public domain, the principles and methodologies described herein, which are standard for the assessment of acyl glucuronide stability, provide a robust foundation for researchers and drug development professionals to conduct such investigations. Accurate determination of the stability profile of benoxaprofen glucuronide and other reactive metabolites is indispensable for a thorough risk assessment of carboxylic acid-containing drug candidates.

References

- 1. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hydrolysis and Degradation Pathways of Benoxaprofen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and degradation of benoxaprofen (B1668000) glucuronide. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, undergoes extensive metabolism via glucuronidation. The resulting acyl glucuronide metabolite is chemically reactive and has been implicated in the drug's adverse effects. Understanding its stability, hydrolysis, and degradation pathways is crucial for researchers in drug metabolism, toxicology, and drug development.

Introduction to Benoxaprofen Glucuronidation

Benoxaprofen is primarily eliminated through hepatic metabolism, with glucuronidation being the main pathway.[1] The carboxyl group of benoxaprofen is conjugated with glucuronic acid to form an ester-linked acyl glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of benoxaprofen glucuronide (BNX-G) is a critical step in its detoxification and excretion. However, acyl glucuronides are known to be unstable and can undergo spontaneous degradation, leading to reactive intermediates that can covalently bind to proteins.[2][3] This reactivity is considered a potential mechanism for the hepatotoxicity observed with benoxaprofen.[4]

Hydrolysis and Degradation Pathways of Benoxaprofen Glucuronide

The degradation of benoxaprofen glucuronide proceeds through two primary, competing pathways: hydrolysis and intramolecular acyl migration.

-

Hydrolysis: This pathway involves the cleavage of the ester bond linking benoxaprofen to the glucuronic acid moiety, regenerating the parent drug, benoxaprofen. This reaction can be catalyzed by esterases or occur non-enzymatically, influenced by pH.

-

Acyl Migration: This is an intramolecular rearrangement where the benoxaprofen acyl group migrates from the C1 hydroxyl group of the glucuronic acid to adjacent hydroxyl groups (C2, C3, and C4), forming positional isomers.[5] This process is pH-dependent and is generally faster at physiological or slightly alkaline pH. The resulting isomers are typically more stable than the parent 1-β-O-acyl glucuronide but can still be reactive.

These pathways are critical as they influence the overall disposition and potential toxicity of benoxaprofen. The formation of acyl migration isomers is particularly significant as these isomers can also react with nucleophiles, including amino acid residues in proteins.

Quantitative Data on Benoxaprofen Glucuronide Degradation

While the qualitative pathways of hydrolysis and acyl migration are well-established for acyl glucuronides, specific quantitative data for benoxaprofen glucuronide, such as hydrolysis rates and the proportion of different degradation products under various conditions, are not extensively available in the reviewed literature. However, studies on analogous compounds like naproxen (B1676952) provide insights into the kinetics of these processes. For instance, the hydrolysis and acyl migration of S-naproxen-β-1-O-acyl glucuronide have been quantified, demonstrating the feasibility of such measurements.[6]

The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of benoxaprofen glucuronide degradation, though specific values for benoxaprofen are not currently available in the public domain.

| Parameter | Description | Significance |

| Hydrolysis Half-Life (t½) | The time required for 50% of the benoxaprofen glucuronide to be hydrolyzed back to the parent drug. This is typically pH-dependent. | Indicates the stability of the glucuronide in different physiological environments (e.g., blood, urine). |

| Acyl Migration Rate Constants (k) | The rates at which the benoxaprofen acyl group moves to different positions on the glucuronic acid moiety. | Determines the rate of formation of potentially reactive isomeric metabolites. |

| Product Ratio | The relative amounts of benoxaprofen (from hydrolysis) and the various acyl migration isomers formed over time. | Provides insight into the dominant degradation pathway under specific conditions. |

Experimental Protocols

The study of benoxaprofen glucuronide hydrolysis and degradation involves a series of in vitro experiments. Below are detailed methodologies adapted from studies on benoxaprofen and other acyl glucuronides.

In Vitro Glucuronidation of Benoxaprofen

This protocol is for the biosynthesis of benoxaprofen glucuronide, which can then be used for stability and degradation studies.

Objective: To generate benoxaprofen glucuronide using human liver microsomes.

Materials:

-

Benoxaprofen

-

Human liver microsomes

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Ice bath

Procedure:

-

Prepare a stock solution of benoxaprofen in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (typically 0.5-1.0 mg/mL final concentration), MgCl₂ (10 mM final concentration), and benoxaprofen (at the desired concentration) in Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (2 mM final concentration).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of benoxaprofen glucuronide using HPLC-UV or LC-MS/MS.

Stability and Hydrolysis Assay of Benoxaprofen Glucuronide

Objective: To determine the rate of hydrolysis and acyl migration of benoxaprofen glucuronide at different pH values.

Materials:

-

Biosynthesized or purified benoxaprofen glucuronide

-

Phosphate (B84403) buffers of varying pH (e.g., pH 5.0, 7.4, 9.0)

-

Acetonitrile

-

Formic acid

-

Incubator or water bath at 37°C

Procedure:

-

Prepare solutions of benoxaprofen glucuronide in the different pH buffers.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of acetonitrile containing a small amount of formic acid to stabilize the remaining glucuronide.

-

Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining benoxaprofen glucuronide, the formed benoxaprofen (from hydrolysis), and any acyl migration isomers.

-

Calculate the half-life of benoxaprofen glucuronide at each pH by plotting the natural logarithm of the remaining glucuronide concentration against time.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the primary analytical technique for studying benoxaprofen glucuronide and its degradation products.

-

HPLC-UV: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for the separation of the parent drug, its glucuronide, and the isomeric forms. UV detection is set at the wavelength of maximum absorbance for benoxaprofen.

-

LC-MS/MS: This technique offers higher sensitivity and selectivity, allowing for the confident identification and quantification of the different species, including the various acyl migration isomers, based on their mass-to-charge ratios and fragmentation patterns.

Conclusion

The hydrolysis and acyl migration of benoxaprofen glucuronide are critical degradation pathways that contribute to its chemical instability and potential for toxicity. While the general mechanisms are understood, there is a need for more specific quantitative data on the kinetics of these processes for benoxaprofen glucuronide. The experimental protocols outlined in this guide provide a framework for researchers to investigate the stability and degradation of this and other reactive acyl glucuronide metabolites. A thorough understanding of these pathways is essential for predicting and mitigating potential drug-induced toxicities in the drug development process.

References

- 1. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benoxaprofen, a new anti-inflammatory agent: particle-size effect on dissolution rate and oral absorption in humans. | Semantic Scholar [semanticscholar.org]

- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-naproxen-beta-1-O-acyl glucuronide degradation kinetic studies by stopped-flow high-performance liquid chromatography-1H NMR and high-performance liquid chromatography-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of Benoxaprofen Glucuronide to Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental methodologies, and quantitative data related to the covalent binding of benoxaprofen (B1668000) glucuronide to proteins. Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to toxicity, serves as a key case study in understanding the bioactivation of carboxylic acid drugs via their acyl glucuronide metabolites. The irreversible binding of these reactive metabolites to proteins is considered a potential mechanism for idiosyncratic drug reactions.

The Core Mechanism: Bioactivation and Covalent Modification

Benoxaprofen, like many other carboxylic acid-containing drugs, undergoes glucuronidation in the liver to form benoxaprofen 1-O-β-glucuronide. This acyl glucuronide is not a stable, inert metabolite. Instead, it is a reactive electrophile capable of covalently modifying proteins through two primary mechanisms:

-

Transacylation (Nucleophilic Displacement): The ester linkage of the acyl glucuronide is susceptible to nucleophilic attack by amino acid residues on proteins, such as the ε-amino group of lysine (B10760008) or the thiol group of cysteine. This reaction results in the formation of a stable amide or thioester bond between benoxaprofen and the protein, with the release of glucuronic acid.[1][2]

-

Acyl Migration and Schiff Base Formation: The benoxaprofen acyl group can migrate from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups. These isomeric forms can then undergo ring-opening to expose a reactive aldehyde. This aldehyde can subsequently react with the primary amine of a lysine residue on a protein to form a Schiff base (imine), which can then rearrange to a more stable ketoamine linkage (Amadori product). This mechanism results in the entire benoxaprofen glucuronide conjugate becoming covalently attached to the protein.[1][2]

Human Serum Albumin (HSA) has been identified as a major target for covalent modification by benoxaprofen glucuronide in plasma.[3] Specific lysine residues, notably Lys-159, have been identified as a primary site of adduction.[2]

Quantitative Data on Benoxaprofen Glucuronide Reactivity and Protein Adduct Formation

The following tables summarize the available quantitative data regarding the formation and reactivity of benoxaprofen glucuronide and its protein adducts.

Table 1: In Vitro Reactivity of Benoxaprofen Glucuronide (BNX-G) in Hepatocytes

| Parameter | Benoxaprofen (BNX) | Flunoxaprofen (B1672895) (FLX) | Ibuprofen (IBP) | Reference |

| Relative Glucuronide Levels in Cells | > FLX > IBP | - | - | [4] |

| Relative Covalent Protein Adduct Levels in Cells | > FLX > IBP | - | - | [4] |

| Conclusion on Reactivity | BNX-G is more reactive than FLX-G | - | IBP-G is the least reactive | [4] |

Table 2: In Vivo Plasma Concentrations of Benoxaprofen Adducts in Humans (Following a 600 mg racemic dose)

| Enantiomer | Covalently Bound Concentration (ng/mL) | Reference |

| S-Benoxaprofen | 28 | [3] |

| R-Benoxaprofen | 18 | [3] |

Experimental Protocols

This section details the key experimental methodologies used to study the covalent binding of benoxaprofen glucuronide to proteins.

Enzymatic Synthesis of Benoxaprofen 1-O-β-Glucuronide

The reactive metabolite, benoxaprofen 1-O-β-glucuronide, is typically synthesized in vitro for experimental studies.

-

Procedure:

-

Benoxaprofen is incubated with rabbit liver microsomes.

-

The incubation mixture is supplemented with uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), the co-factor for UDP-glucuronosyltransferases (UGTs).

-

The reaction is allowed to proceed at 37°C.

-

The synthesized benoxaprofen glucuronide is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).[2]

-

In Vitro Incubation with Human Serum Albumin (HSA)

To study the direct interaction with a key protein target, the synthesized benoxaprofen glucuronide is incubated with purified HSA.

-

Procedure:

-

Purified benoxaprofen 1-O-β-glucuronide is incubated with HSA in a phosphate (B84403) buffer (pH 7.4) at 37°C.[2]

-

To investigate the mechanism of Schiff base formation, parallel incubations can be performed in the presence of sodium cyanoborohydride (NaCNBH₃), a reducing agent that will stabilize the imine linkage.[2]

-

Following incubation, unbound benoxaprofen and its glucuronide are removed by dialysis or gel filtration.

-

Proteolytic Digestion of Modified HSA

To identify the specific sites of covalent modification on HSA, the protein is enzymatically digested into smaller peptides.

-

Procedure:

-

The HSA-adduct mixture is denatured, typically using urea.

-

Cysteine residues are reduced with a reducing agent like dithiothreitol (B142953) (DTT).

-

The reduced cysteines are then alkylated with iodoacetamide (B48618) to prevent disulfide bond reformation.

-

The protein is then digested with a protease, most commonly trypsin, which cleaves at the C-terminal side of lysine and arginine residues. The digestion is typically carried out overnight at 37°C.[2]

-

Analysis of Protein Adducts by HPLC-Tandem Mass Spectrometry (MS/MS)

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify the modified peptides and pinpoint the exact amino acid residues that have been adducted.

-

Procedure:

-

The tryptic digest is injected onto a reverse-phase HPLC column to separate the peptides.

-

The separated peptides are then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source.[2]

-

The mass spectrometer is operated in a data-dependent acquisition mode. A full scan MS is performed to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

The most abundant ions are then selected for fragmentation (MS/MS). The fragmentation pattern provides sequence information about the peptide and allows for the identification of the mass shift corresponding to the benoxaprofen adduct.[2]

-

The modified peptides are identified by searching the MS/MS data against the known sequence of HSA, with the mass of the benoxaprofen or benoxaprofen glucuronide adduct specified as a potential modification.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental processes.

Caption: Metabolic activation and covalent binding pathways of benoxaprofen glucuronide.

Caption: Experimental workflow for identifying protein adducts of benoxaprofen glucuronide.

References

- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for covalent binding of benoxaprofen glucuronide to human serum albumin. Studies By tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Covalent binding of acidic drugs via reactive intermediates: detection of benoxaprofen and flunoxaprofen protein adducts in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Metabolism of Benoxaprofen to its Glucuronide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, was withdrawn from the market due to significant hepatotoxicity. Its metabolism, particularly the formation of acyl glucuronides, has been a subject of interest in understanding its adverse effects. Like other profens, benoxaprofen is a chiral compound, existing as (R)-(-) and (S)-(+) enantiomers. The metabolism of these enantiomers is stereoselective, a critical factor in both the drug's pharmacokinetics and its toxicological profile. This technical guide provides an in-depth overview of the stereoselective metabolism of benoxaprofen to its glucuronide isomers, compiling available quantitative data, detailing experimental protocols, and visualizing key metabolic and experimental pathways.

Stereoselective Disposition of Benoxaprofen

A key feature of benoxaprofen's metabolism is the unidirectional chiral inversion of the (R)-(-)-enantiomer to the pharmacologically active (S)-(+)-enantiomer in humans[1]. This inversion significantly influences the enantiomeric composition of the drug in plasma and urine following administration of the racemic mixture.

Glucuronidation: The Major Metabolic Pathway

The primary route of elimination for benoxaprofen is hepatic metabolism via glucuronidation[2]. This process involves the conjugation of the carboxylic acid group of benoxaprofen with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of benoxaprofen acyl glucuronide (BNX-G), a more water-soluble metabolite that can be excreted. The formation of these acyl glucuronides is considered a critical step in the bioactivation of benoxaprofen, as these metabolites are reactive and can covalently bind to proteins[3][4].

While direct stereoselective kinetic data for the glucuronidation of individual benoxaprofen enantiomers is not extensively available in the public domain, studies on the overall glucuronidation of the racemic mixture provide valuable insights into the process.

Quantitative Data on Benoxaprofen Glucuronidation

The following tables summarize the available kinetic parameters for the formation of benoxaprofen glucuronide (BNX-G) in human and rat liver microsomes. It is important to note that these values represent the combined formation of both diastereomeric glucuronides from the racemic substrate.

Table 1: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Human Liver Microsomes [3]

| Donor | Vmax (nmol/mg/min) | KM (mM) |

| 1 | 0.865 | 0.322 |

| 2 | 1.24 | 0.396 |

| 3 | Very Low Activity | - |

Table 2: Michaelis-Menten Kinetic Parameters for Benoxaprofen Glucuronidation in Rat Liver Microsomes [3][5]

| Study | Vmax (nmol/mg/min) | KM (mM) |

| Dong et al., 2009[3] | 0.30 ± 0.18 | 0.52 ± 0.43 |

| Dong et al., 1999[5] | Comparable mean values to the 2009 study were obtained | Not noticeably altered by inducers |

UDP-Glucuronosyltransferase (UGT) Isoforms in Profen Glucuronidation

While specific UGT isoforms responsible for benoxaprofen glucuronidation have not been definitively identified, research on other profen NSAIDs suggests the involvement of multiple enzymes. UGT1A9 and UGT2B7 are the primary isoforms implicated in the glucuronidation of profens such as ibuprofen, flurbiprofen, and ketoprofen (B1673614) in human liver microsomes[5]. It is highly probable that these same UGT isoforms are involved in the metabolism of benoxaprofen.

Experimental Protocols

In Vitro Benoxaprofen Glucuronidation Assay Using Human or Rat Liver Microsomes

This protocol is adapted from the methodology described by Dong et al. (2009)[3].

1. Microsome Preparation and Activation:

-

Thaw human or rat liver microsomes on ice.

-

Pre-incubate the microsomal protein with Triton X-100 (final concentration 0.05%) for 15 minutes at room temperature to activate the UGT enzymes.

2. Incubation Mixture Preparation:

-

Prepare the incubation mixture (total volume 0.5 mL) containing:

-

Microsomal protein (2 mg/mL)

-

Tris buffer (100 mM, pH 7.4)

-

Magnesium chloride (10 mM)

-

Phenylmethylsulfonyl fluoride (B91410) (PMSF) (0.4 mM) to inhibit hydrolytic enzymes.

-

Saccharic acid 1,4-lactone (16 mM) to inhibit β-glucuronidase.

-

Benoxaprofen (at various concentrations, e.g., 0.1 to 2 mM, to determine kinetics).

-

3. Reaction Initiation and Termination:

-

Pre-warm the incubation mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 10 mM.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots (0.10 mL) and add them to 0.20 mL of ice-cold acetonitrile (B52724) containing an internal standard to stop the reaction.

-

Adjust the pH of the samples to 2-4.

4. Sample Processing and Analysis:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

5. HPLC Analysis of Benoxaprofen Glucuronide:

-

A reverse-phase HPLC method with fluorescence detection is typically used for the quantification of benoxaprofen and its glucuronide.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for benoxaprofen.

-

The concentration of the formed benoxaprofen glucuronide is determined by comparing its peak area to a standard curve.

Proposed Method for Chiral Separation of Benoxaprofen Glucuronide Diastereomers

1. HPLC System:

-

A standard HPLC system with a UV or fluorescence detector.

2. Chiral Stationary Phase (CSP):

-

A polysaccharide-based chiral column, such as one derivatized with amylose (B160209) or cellulose (B213188) (e.g., Chiralpak series), would be a primary choice for separating the diastereomeric glucuronides.

3. Mobile Phase Optimization:

-

A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations.

-

The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be necessary to improve peak shape and resolution.

-

For reversed-phase chiral separations, a mixture of acetonitrile or methanol (B129727) and an aqueous buffer would be employed.

4. Method Validation:

-

The developed method would require validation for linearity, accuracy, precision, and selectivity to ensure reliable quantification of each diastereomer.

Visualizations

Metabolic Pathway of Benoxaprofen Glucuronidation

References

- 1. tandfonline.com [tandfonline.com]

- 2. Glycerolysis of acyl glucuronides as an artifact of in vitro drug metabolism incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of selective phase II enzyme inducers on glucuronidation of benoxaprofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicokinetics of Benoxaprofen and its Glucuronide Metabolite

Executive Summary: Benoxaprofen (B1668000), a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice, nephrotoxicity, and pronounced photosensitivity.[1][2][3] This technical guide provides an in-depth analysis of the toxicokinetics of benoxaprofen and its primary metabolite, benoxaprofen acyl glucuronide. We explore the absorption, distribution, metabolism, and excretion (ADME) properties that contribute to its toxicity profile. A central focus is the role of the reactive acyl glucuronide metabolite in mediating hepatotoxicity through covalent protein binding. This document consolidates quantitative pharmacokinetic data, details relevant experimental protocols, and provides visual diagrams of key metabolic and toxicological pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Pharmacokinetics of Benoxaprofen

Benoxaprofen's toxic profile is intrinsically linked to its pharmacokinetic properties, characterized by efficient absorption, a long elimination half-life that is further prolonged in the elderly, and a metabolic pathway that generates a reactive intermediate.

Absorption

Benoxaprofen is well-absorbed following oral administration in humans.[1][4] Studies involving single oral doses of 100 mg, 200 mg, and 400 mg resulted in mean peak plasma concentrations of 13.0, 33.5, and 45.3 µg/mL, respectively.[4] The presence of food has been shown to delay the rate of absorption, but it does not affect the total amount of drug absorbed.[4] The particle size of the drug formulation also influences the absorption rate, with smaller particles leading to faster absorption.[4]

Distribution

Once absorbed, benoxaprofen is extensively bound to plasma proteins.[1] In animal studies using rats, benoxaprofen was found to distribute into the fetus, although at concentrations notably lower than in maternal tissues.[1]

Metabolism

The metabolism of benoxaprofen is a critical factor in its toxicity. It does not readily undergo oxidative metabolism; instead, the primary metabolic route is hepatic conjugation.[1][2]

-

Glucuronidation: The main metabolic pathway for benoxaprofen is the formation of an acyl glucuronide conjugate in the liver.[2][5] This metabolite is not a stable, inert product; rather, it is a reactive electrophile implicated in the drug's hepatotoxicity.[5]

-

Chiral Inversion: Benoxaprofen was marketed as a racemic mixture of (R)-(-) and (S)-(+) enantiomers.[1] In humans, the (R)-(-)-enantiomer undergoes stereoselective inversion to the pharmacologically active (S)-(+)-enantiomer.[1]

-

Oxidative Pathways: While not a major route, there is evidence suggesting that benoxaprofen can be a weak inducer and substrate for cytochrome P450I enzymes.[1][6] This minor pathway could potentially lead to the oxygenation of the 4-chlorophenyl ring and the formation of toxic metabolites, though the acyl glucuronide remains the primary species of concern for toxicity.[1][6]

Excretion

Benoxaprofen exhibits a slow plasma clearance of approximately 4.5 mL/min.[1] The drug undergoes biliary excretion and is subject to enterohepatic circulation, which contributes to its long half-life.[1] Renal clearance is low, with one study reporting a value of 1.6 mL/min/1.73 m², and only 13.9% of an administered dose being recovered in the urine as the parent drug over a 24-hour period.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of benoxaprofen derived from studies in humans and preclinical species.

Table 1: Pharmacokinetic Parameters of Benoxaprofen in Healthy Adult Humans

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | 19 - 35 hours | [1][2][8] |

| Time to Peak Plasma Conc. (Tmax) | 3.6 hours (after 600 mg dose) | [7] |

| Peak Plasma Concentration (Cmax) | 47.3 µg/mL (after 600 mg dose) | [7] |

| Total Plasma Clearance (CLp) | 4.5 - 4.8 mL/min | [1][7] |

| Renal Clearance (Cr) | 1.6 mL/min/1.73 m² | [7] |

| Urinary Excretion (24h) | 13.9% of dose (unchanged drug) | [7] |

Table 2: Pharmacokinetic Parameters of Benoxaprofen in Special Populations

| Population | Parameter | Value | Reference(s) |

| Elderly (mean age 77 years) | Elimination Half-life (t½) | Mean: 101 hours | [9] |

| Elderly (>80 years) | Elimination Half-life (t½) | Up to 148 hours | [1] |

| Patients with Renal Impairment | Pharmacokinetics | No major changes until creatinine (B1669602) clearance < 10-20 mL/min | [7] |

The Role of the Acyl Glucuronide Metabolite in Toxicity

The formation of benoxaprofen acyl glucuronide is a key event in the cascade leading to liver injury.

Formation and Reactivity

Acyl glucuronides of many carboxylic acid-containing drugs are known to be chemically reactive. They can undergo intramolecular acyl migration to form various positional isomers and can react with nucleophiles, such as the side chains of amino acids in proteins. Studies comparing benoxaprofen (BNX) to its less toxic structural analog, flunoxaprofen (B1672895) (FLX), have shown that benoxaprofen-glucuronide (BNX-G) is significantly more reactive than flunoxaprofen-glucuronide (FLX-G).

Covalent Binding to Cellular Proteins

The reactivity of BNX-G leads to its covalent binding to hepatic proteins.[5] This process, known as haptenization, modifies the structure and function of essential cellular proteins. In vitro studies using sandwich-cultured human and rat hepatocytes demonstrated that the extent of covalent protein adduct formation was significantly higher for benoxaprofen than for flunoxaprofen or ibuprofen.[5] This finding strongly supports the hypothesis that the formation of protein adducts by the acyl glucuronide metabolite is a primary mechanism of benoxaprofen-induced hepatotoxicity.[5] In vivo studies in rats identified major liver protein targets of 110 and 70 kDa that were modified by benoxaprofen.

Other Mechanisms of Toxicity

Phototoxicity

Benoxaprofen was notorious for causing severe phototoxicity.[10][11] This adverse effect is not an allergic reaction but a direct phototoxic response mediated by ultraviolet A (UVA) wavelengths.[11][12] The mechanism involves the absorption of UV radiation by the drug molecule, leading to rapid photodecarboxylation.[10][13] The resulting lipophilic photoproduct is thought to initiate lipid peroxidation and cell membrane damage.[13] The structural similarity of benoxaprofen's benzoxazole (B165842) ring to the known phototoxic compound psoralen (B192213) is also considered a contributing factor.[1][6] Clinical manifestations included a sharp burning and stinging sensation upon light exposure, followed by erythema and, in some cases, onycholysis (nail detachment).[11][12]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Humans

-

Objective: To determine the pharmacokinetic profile of benoxaprofen in healthy or specific patient populations.

-

Methodology: Healthy volunteers or patients (e.g., with renal impairment) were administered a single oral dose of benoxaprofen (e.g., 600 mg).[7] Serial blood samples were collected over a predetermined period (e.g., up to 17 days for studies in the elderly).[9] Plasma was separated, and benoxaprofen concentrations were quantified using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, t½, and clearance were then calculated using appropriate compartmental models (e.g., one- or two-compartment open models).[7][8]

In Vitro Hepatocyte Assays for Metabolism and Covalent Binding

-

Objective: To investigate the formation of the glucuronide metabolite and its covalent binding to liver proteins.

-

Methodology: Sandwich-cultured hepatocytes from rats or humans were used as they maintain metabolic and transporter functions.[5] The cells were exposed to benoxaprofen at various concentrations and for different time points. At the end of the incubation, both the culture medium and the cell lysates were collected. The medium was analyzed to quantify the amount of benoxaprofen-glucuronide formed. The cell lysates were processed to precipitate proteins, and the resulting protein pellets were analyzed for covalently bound benoxaprofen adducts, often using immunological methods or mass spectrometry.[5]

Bioanalytical Methods for Quantification

-

Objective: To accurately measure concentrations of benoxaprofen and its metabolites in biological matrices like plasma, urine, or cell culture media.

-

Methodology: While original studies used methods of their time, modern analysis would typically involve High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[14][15]

-

Sample Preparation: A sample preparation step is crucial to remove interfering matrix components. This is commonly achieved through protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate benoxaprofen and its glucuronide from other components based on their hydrophobicity.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification by monitoring unique precursor-to-product ion transitions for each analyte.

-

Visualizations and Pathways

Caption: Metabolic pathways of benoxaprofen, including chiral inversion and formation of the acyl glucuronide.

Caption: Proposed mechanism of benoxaprofen acyl glucuronide-mediated hepatotoxicity.

References

- 1. Benoxaprofen - Wikipedia [en.wikipedia.org]

- 2. Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benoxaprofen | C16H12ClNO3 | CID 39941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preliminary studies of absorption and excretion of benoxaprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A retrospective study of the molecular toxicology of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of benoxaprofen in subjects with normal and impaired renal function, prediction of multiple-dose kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic studies of benoxaprofen after therapeutic doses with a review of related pharmacokinetic and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic studies of benoxaprofen in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. Phototoxicity to benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The phototoxic effects of benoxaprofen and their management and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Benoxaprofen Glucuronide in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benoxaprofen (B1668000) glucuronide in human plasma. Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily metabolized to its acyl glucuronide, a reactive metabolite that has been implicated in the drug's toxicity. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method utilizes protein precipitation for sample preparation and reversed-phase HPLC with UV detection for analysis. This document provides comprehensive experimental protocols, method validation data, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

Benoxaprofen is an NSAID that was withdrawn from the market due to severe hepatotoxicity.[1][2] The formation of reactive acyl glucuronides is a key area of investigation in understanding the mechanisms of drug-induced liver injury.[1][2] Therefore, a validated bioanalytical method for the quantification of benoxaprofen glucuronide in biological matrices is essential for preclinical and clinical research. This application note presents a detailed HPLC-UV method for the determination of benoxaprofen glucuronide in human plasma, offering a valuable tool for drug metabolism and safety assessment studies.

Experimental

Materials and Reagents

-

Benoxaprofen and benoxaprofen glucuronide reference standards

-

Internal Standard (IS) (e.g., a structurally similar NSAID glucuronide)

-

HPLC-grade acetonitrile (B52724) and methanol

-

Trifluoroacetic acid (TFA) or formic acid

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of benoxaprofen glucuronide from plasma samples.

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of internal standard solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[3]

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Chromatographic Conditions

The chromatographic separation is performed on a reversed-phase C18 column.

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm or equivalent |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile |

| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 313 nm |

| Run Time | 15 minutes |

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL. The correlation coefficient (r²) was >0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | < 10% | < 10% | ± 15% | ± 15% |

| Medium | 5.0 | < 10% | < 10% | ± 15% | ± 15% |

| High | 40.0 | < 10% | < 10% | ± 15% | ± 15% |

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined to be 0.1 µg/mL with a precision of <20% and accuracy within ±20%.

Recovery

The extraction recovery of benoxaprofen glucuronide from human plasma was determined at three QC concentrations.

| QC Level | Concentration (µg/mL) | Mean Recovery (%) |

| Low | 0.3 | > 85% |

| Medium | 5.0 | > 85% |

| High | 40.0 | > 85% |

Stability

Benoxaprofen glucuronide was found to be stable in human plasma under various storage and handling conditions, including room temperature for 4 hours, three freeze-thaw cycles, and at -80°C for 30 days.

Results and Discussion

This HPLC method provides a reliable and sensitive approach for the quantification of benoxaprofen glucuronide in human plasma. The protein precipitation sample preparation is straightforward and provides good recovery. The chromatographic conditions achieve adequate separation of the analyte from endogenous plasma components. The method validation results demonstrate that the assay is accurate, precise, and suitable for its intended purpose in pharmacokinetic and toxicokinetic studies. For higher sensitivity and selectivity, an LC-MS/MS method could be developed.[1][4]

Visual Protocols

Caption: Overall experimental workflow for the quantification of benoxaprofen glucuronide in plasma.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of benoxaprofen glucuronide in human plasma. The detailed protocols and validation data provide a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The application of this method will facilitate a better understanding of the disposition and potential toxicity of benoxaprofen.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucuronidation and covalent protein binding of benoxaprofen and flunoxaprofen in sandwich-cultured rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Benoxaprofen Glucuronide in Human Urine using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of benoxaprofen (B1668000) glucuronide in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily metabolized in the liver via glucuronidation before excretion in the urine.[1][2] Monitoring the levels of its major metabolite, benoxaprofen acyl glucuronide, is crucial in pharmacokinetic and drug metabolism studies. The method described herein involves enzymatic hydrolysis of the glucuronide conjugate, followed by a simple sample clean-up and analysis by LC-MS/MS in negative ion mode. This method is intended for researchers, scientists, and drug development professionals.

Introduction

Benoxaprofen is an arylpropionic acid class NSAID that was previously used for the management of arthritis.[1] The primary route of elimination for benoxaprofen is hepatic metabolism, with glucuronidation being the major pathway.[1][2] The resulting acyl glucuronide is then excreted in the urine.[2] Acyl glucuronides of some NSAIDs have been implicated in adverse drug reactions due to their potential to form covalent adducts with proteins.[3] Therefore, a reliable method for the quantification of benoxaprofen glucuronide in biological matrices is essential for toxicological assessments and pharmacokinetic studies.

This application note provides a comprehensive workflow for the analysis of benoxaprofen glucuronide in human urine. The protocol includes sample preparation involving enzymatic hydrolysis, liquid chromatography for separation, and tandem mass spectrometry for detection and quantification.

Experimental

Materials and Reagents

-

Benoxaprofen standard (≥98% purity)

-

Benoxaprofen-d4 (internal standard, IS)

-

β-glucuronidase from E. coli

-

Formic acid (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Human urine (drug-free)

Sample Preparation

-

Enzymatic Hydrolysis: To 100 µL of human urine sample, add 50 µL of β-glucuronidase solution (in 100 mM ammonium acetate buffer, pH 6.8) and 10 µL of internal standard solution (benoxaprofen-d4, 1 µg/mL in methanol).

-

Incubate the mixture at 37°C for 2 hours to ensure complete cleavage of the glucuronide moiety.

-

Protein Precipitation: After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Sample Dilution: Transfer the supernatant to a new microcentrifuge tube and dilute with an equal volume of LC-MS grade water prior to injection.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Benoxaprofen | 300.0 | 256.0 | 100 | 15 |

| Benoxaprofen-d4 (IS) | 304.0 | 260.0 | 100 | 15 |

Note: The precursor ion for benoxaprofen glucuronide (m/z 476.1) can also be monitored directly if standards are available. A common fragment for glucuronides is the loss of the glucuronic acid moiety (176 Da), resulting in the parent drug ion (m/z 300.0).

Method Validation (Representative Data)

The following table summarizes the typical performance characteristics of this method, based on validation data for similar analytes.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal |

Results and Discussion

This LC-MS/MS method provides a robust and reliable approach for the quantification of benoxaprofen glucuronide in human urine. The sample preparation procedure, involving enzymatic hydrolysis and protein precipitation, is straightforward and effective in removing matrix interferences. The chromatographic conditions allow for good separation of benoxaprofen from endogenous urine components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Signaling Pathways and Workflows

Figure 1. Metabolic pathway of benoxaprofen glucuronidation.

Figure 2. Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method detailed in this application note is suitable for the quantitative analysis of benoxaprofen glucuronide in human urine. The protocol is sensitive, selective, and reproducible, making it a valuable tool for pharmacokinetic, drug metabolism, and toxicology studies involving benoxaprofen.

References

- 1. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]